3-Methoxy-2,4,5-trimethylfuran
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Overview
Description
3-Methoxy-2,4,5-trimethylfuran is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its three methyl groups and one methoxy group attached to the furan ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,4,5-trimethylfuran can be achieved through various methods. One common approach involves the methylation of 2,4,5-trimethylfuran using methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,4,5-trimethylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
3-Methoxy-2,4,5-trimethylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used as a precursor in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,4,5-trimethylfuran involves its interaction with various molecular targets. The methoxy and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylfuran: Lacks the methoxy group, which can result in different reactivity and properties.
3-Methoxyfuran: Lacks the additional methyl groups, affecting its steric and electronic characteristics.
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
Uniqueness
3-Methoxy-2,4,5-trimethylfuran is unique due to the combination of its methoxy and methyl groups, which can significantly influence its chemical behavior and potential applications. This distinct structure allows for specific interactions and reactivity that may not be observed in other furan derivatives.
Properties
CAS No. |
61186-78-5 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methoxy-2,4,5-trimethylfuran |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)9-4/h1-4H3 |
InChI Key |
IBJOITFGJQWHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1OC)C)C |
Origin of Product |
United States |
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